molecular formula C5H5ClF3NO B13095217 5-(Chloromethyl)-3-(trifluoromethyl)-4,5-dihydroisoxazole

5-(Chloromethyl)-3-(trifluoromethyl)-4,5-dihydroisoxazole

Cat. No.: B13095217
M. Wt: 187.55 g/mol
InChI Key: OETBRSNIJGHJLM-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(trifluoromethyl)-4,5-dihydroisoxazole is an organic compound that features both chloromethyl and trifluoromethyl groups attached to an isoxazole ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(trifluoromethyl)-4,5-dihydroisoxazole typically involves the chloromethylation and trifluoromethylation of an isoxazole precursor. One common method involves the use of chloromethylating agents such as formaldehyde and hydrochloric acid, with a catalyst like quaternary ammonium salt . The trifluoromethylation can be achieved through radical trifluoromethylation using reagents like trifluoromethyl iodide under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(trifluoromethyl)-4,5-dihydroisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the compound .

Scientific Research Applications

5-(Chloromethyl)-3-(trifluoromethyl)-4,5-dihydroisoxazole has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 5-(Chloromethyl)-3-(trifluoromethyl)-4,5-dihydroisoxazole exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, while the chloromethyl group can participate in covalent bonding with target molecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H5ClF3NO

Molecular Weight

187.55 g/mol

IUPAC Name

5-(chloromethyl)-3-(trifluoromethyl)-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C5H5ClF3NO/c6-2-3-1-4(10-11-3)5(7,8)9/h3H,1-2H2

InChI Key

OETBRSNIJGHJLM-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C(F)(F)F)CCl

Origin of Product

United States

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